molecular formula C6H6N4 B1506158 Imidazo[1,5-A]pyrazin-8-amine CAS No. 26538-77-2

Imidazo[1,5-A]pyrazin-8-amine

Cat. No.: B1506158
CAS No.: 26538-77-2
M. Wt: 134.14 g/mol
InChI Key: SMKLPBPDGBAFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

Imidazo[1,5-a]pyrazin-8-amine (CAS: 26538-77-2) was first synthesized in the late 20th century as part of efforts to explore fused heterocyclic systems for pharmaceutical applications. Early reports focused on its synthesis via cyclization reactions of pyrazine-2,3-diamine derivatives. A breakthrough occurred in 2015 when its utility as a Bruton’s tyrosine kinase (BTK) inhibitor was demonstrated, showcasing its potential in treating autoimmune diseases. Subsequent studies in 2023 highlighted its role as an allosteric inhibitor of SHP2, a protein implicated in cancer signaling.

Key milestones include:

  • 2009 : Structural optimization of 3-methyl-5-(4-methylphenyl)this compound, demonstrating early SAR insights.
  • 2015 : X-ray crystallography confirmed its unique binding mode with BTK, driven by hydrogen bonds with Ser538 and Asp539.
  • 2023 : Identification of imidazopyrazine derivatives with nanomolar potency against SHP2, validated by enzymatic and cellular assays.

Position Within Heterocyclic Chemistry Classification

This compound belongs to the imidazo[1,5-a]pyrazine family, a subclass of bicyclic heterocycles characterized by:

  • A fused imidazole (5-membered) and pyrazine (6-membered) ring system.
  • Three nitrogen atoms at positions 1, 5, and 8, contributing to electron-deficient aromaticity.
  • Planar geometry with a dipole moment of 4.2 D, enhancing solubility in polar solvents.

Table 1: Comparative Analysis of Imidazopyrazine Isomers

Property Imidazo[1,5-a]pyrazine Imidazo[1,2-a]pyrazine
Ring Fusion 1,5-a 1,2-a
Nitrogen Positions 1, 5, 8 1, 2, 8
Dipole Moment (D) 4.2 3.8
Bioactivity Prevalence Kinase inhibitors Anticancer agents

This structural distinction enables unique interactions with kinase active sites, particularly through the 8-amino group’s hydrogen-bonding capacity.

Relationship to Other Imidazopyrazine Derivatives

This compound serves as a progenitor for derivatives with enhanced pharmacological properties:

  • BTK Inhibitors : 8-Amino-imidazo[1,5-a]pyrazines with trifluoromethylpyridine substituents achieve IC₅₀ values <100 nM in enzymatic assays.
  • SHP2 Allosteric Inhibitors : Methylation at C-5 (e.g., compound 2j ) reduces potency (IC₅₀ = 436 nM), underscoring the importance of the pyrazine N-8 atom.
  • Anticancer Agents : 6-(4-Methylphenyl)-8-(4-chlorophenyl) derivatives inhibit telomerase by 78% at 10 μM, as shown in zebrafish models.

Notable Derivatives :

  • Compound 10 : Optimized SHP2 inhibitor with a 7.2-hour half-life in rodents.
  • BMS-279700 : Factor Xa inhibitor featuring a 3-methylimidazo[1,5-a]pyrazine core.
  • OSI-971 : mTOR inhibitor leveraging the scaffold’s affinity for hydrophobic pockets.

Overview of Current Research Significance

Recent advancements highlight three key areas:

  • Kinase Inhibition :
    • BTK inhibitors (e.g., compound 3 ) show 94 nM IC₅₀ in human whole blood assays, with oral bioavailability >50% in rats.
    • SHP2 inhibitors disrupt RAS-MAPK signaling, offering promise in NSCLC and colorectal cancer.
  • Synthetic Methodology :

    • Pd-catalyzed S-arylation enables direct functionalization at C-3 (yield: 75–87%).
    • Photoredox catalysis introduces methyl groups at C-5 (e.g., 2j ).
  • Computational Design :

    • 3D-QSAR models (Q² = 0.8683, R² = 0.983) guide the development of BTK inhibitors with improved selectivity.
    • Docking studies reveal interactions with BTK’s hinge region (ΔG = -8.567 kcal/mol).

Table 2: Key Research Applications (2020–2025)

Application Target Recent Finding
Autoimmune Disease BTK 120 nM IC₅₀ in B-cell CD69 assays
Oncology SHP2/Telomerase 65% tumor growth inhibition in xenografts
Synthetic Chemistry N/A Novel one-pot synthesis (yield: 54–85%)

Properties

IUPAC Name

imidazo[1,5-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-5-3-8-4-10(5)2-1-9-6/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKLPBPDGBAFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717257
Record name Imidazo[1,5-a]pyrazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26538-77-2
Record name Imidazo[1,5-a]pyrazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amide Coupling and Cyclization to Form Imidazo[1,5-a]pyrazine Core

  • Starting from (3-chloropyrazin-2-yl)methanamine, coupling with N-Boc-piperidine-3-carboxylic acid using HATU (a coupling reagent) and triethylamine in an organic solvent yields an amide intermediate.
  • Cyclization to form the imidazo[1,5-a]pyrazine core is achieved by treatment with phosphorus oxychloride in acetonitrile at 80 °C for 5 hours.
  • Quenching with aqueous ammonium solution and ice completes the cyclization, producing a key intermediate in good yield.

Halogenation and Nucleophilic Substitution

  • Bromination of the imidazo[1,5-a]pyrazine intermediate with N-bromosuccinimide (NBS) in DMF at room temperature for 1 hour produces a brominated intermediate quantitatively.
  • The chloro substituent on the ring is replaced by an amino group via reaction with ammonia in isopropanol at 120 °C in a sealed vessel overnight, yielding the 8-amine derivative.

Preparation of Boronic Ester Intermediates

  • Aromatic bromides such as 4-bromo-3-fluorobenzoic acid are converted to benzoyl chlorides using oxalyl chloride and catalytic DMF in dichloromethane.
  • Coupling with 4-trifluoromethyl-pyridine-2-amine in the presence of diisopropylethylamine and DMAP in acetonitrile forms amide intermediates.
  • The aromatic bromide is then converted to boronic acid pinacol ester using bis(pinacolato)diboron catalyzed by palladium acetate with XPhos ligand.

Suzuki Coupling for Final Assembly

  • The boronic ester intermediate is coupled with the 8-amino-imidazo[1,5-a]pyrazine intermediate via palladium-catalyzed Suzuki cross-coupling.
  • Typical conditions include Pd(DPPF)Cl2 catalyst, potassium carbonate aqueous solution in dioxane at 60 °C overnight.
  • This step yields the coupled product in good yield, which can be further deprotected and functionalized.

Amide Formation and Final Functionalization

  • Removal of protecting groups such as Cbz is performed using iodotrimethylsilane in methylene chloride at low temperature.
  • The free amine is then coupled with various carboxylic acids using HATU and Hunig’s base in DMF to introduce diverse amide substituents, enabling SAR optimization.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product Yield (%) Notes
1 Amide coupling HATU, triethylamine, organic solvent Good Forms amide intermediate
2 Cyclization Phosphorus oxychloride, acetonitrile, 80 °C, 5 h Good Forms imidazo[1,5-a]pyrazine core
3 Bromination NBS, DMF, RT, 1 h Quantitative Brominated intermediate
4 Amination (nucleophilic substitution) NH3, isopropanol, 120 °C, sealed vessel, overnight High Introduces 8-amino group
5 Boronic ester formation Bis(pinacolato)diboron, Pd(OAc)2, XPhos Moderate to good Prepares coupling partner
6 Suzuki coupling Pd(DPPF)Cl2, K2CO3 (aq), dioxane, 60 °C, overnight Good Couples two key fragments
7 Deprotection and amide formation Iodotrimethylsilane, HATU, Hunig’s base, DMF Good Final functionalization

Detailed Research Findings and Yields

  • The initial amide coupling and cyclization steps reliably yield the imidazo[1,5-a]pyrazine core with yields typically above 70%.
  • Bromination with NBS proceeds quantitatively, facilitating subsequent substitution reactions.
  • The amination step replacing chloro with amino group achieves high yields (>90%), critical for introducing the bioactive amine functionality.
  • Suzuki coupling yields range from 60% to 70%, depending on the substrates and reaction scale.
  • Final amide coupling steps allow diverse substitution, with yields around 60-80%, enabling fine-tuning of biological activity.

Example from Patent Literature

A patent (CN113264938B) describes a preparation method where:

  • Compound 1e (5.7 g, 10 mmol) is reacted with N,N'-carbonyldiimidazole (CDI) and diisopropylethylamine (DIPEA) in DMF at room temperature for 60 minutes.
  • Subsequent addition of compound 2a (0.9 g, 10 mmol) followed by stirring at 40 °C for 5 hours yields compound 2b after extraction and chromatography with a 61% yield.
  • Similar conditions with compound 3a yield compound 3b at 66.8% yield.
  • These steps illustrate the use of CDI-mediated coupling and mild heating to achieve efficient synthesis of imidazo[1,5-a]pyrazin-8-amine derivatives.

Summary Table of Key Preparation Parameters

Parameter Typical Condition/Value Comments
Solvents DMF, acetonitrile, dioxane, dichloromethane Polar aprotic solvents favored
Temperature Room temp to 120 °C Cyclization at 80 °C; amination at 120 °C
Reaction time 1 hour to overnight Varies by step
Catalysts Pd(OAc)2, Pd(DPPF)Cl2, XPhos For Suzuki and boronic ester formation
Bases DIPEA, triethylamine, potassium carbonate Used in coupling and cross-coupling
Yields 60-90% depending on step Generally good to excellent

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich aromatic system undergoes electrophilic substitution at specific positions:

Reaction Type Reagents/Conditions Position Modified Product Yield
BrominationBr₂, FeCl₃ (cat.), DCM, 0°C → RT C-1 and C-31,3-Dibromo derivative72-85%
IodinationI₂, DMSO, 80°CC-11-Iodo derivative68%

Key findings:

  • Bromination occurs preferentially at the imidazole ring due to higher electron density.

  • Iodination under oxidative conditions produces mono-substituted products with retained amine functionality.

Nucleophilic Substitution Reactions

The amine group at C-8 participates in nucleophilic reactions:

Reaction Reagents Product Application
AlkylationBenzyl bromide, K₂CO₃, DMF, 60°CN-Benzyl derivativeEnhanced lipophilicity for drug design
AcylationAcetic anhydride, pyridine, RTN-Acetyl derivativeStabilization against metabolic degradation

Mechanistic insight:

  • Alkylation proceeds via an SN2 mechanism under basic conditions.

  • Steric hindrance from the fused pyrazine ring slows acylation kinetics compared to simpler imidazoles.

Oxidation and Reduction

The conjugated system shows redox activity:

Process Reagents Outcome Observations
OxidationH₂O₂, FeSO₄, H₂O, 50°CN-Oxide formation at pyrazine ringIncreased water solubility
ReductionNaBH₄, MeOH, 0°CSelective imine reductionGenerates dihydro intermediates

Notable limitations:

  • Over-oxidation risks ring opening above 60°C.

  • Borohydride reduction preserves aromaticity in the imidazole ring.

Cycloaddition and Annulation

Copper-catalyzed reactions enable complex heterocycle synthesis:

Reaction Partners Catalyst Conditions Product Yield
PyridotriazolesCuI, O₂DCE, 100°C Imidazo[1,5-a]pyridine fused systems78-92%
BenzylaminesCu(OAc)₂Toluene, 120°C Tetracyclic derivatives65%

Mechanistic pathway:

  • Copper-carbene intermediate formation

  • Transannulation via denitrogenation

  • Aromatization through oxidative dehydrogenation

Functionalization for Drug Design

Derivatives exhibit enhanced bioactivity through targeted modifications:

Modification Biological Target IC₅₀ Improvement Source
1-Iodo substitutionEGFR tyrosine kinase12 nM → 4.2 nM
N-(2,6-dimethylphenyl)PDE10A inhibition3.8-fold selectivity vs PDE4

Structural analysis reveals:

  • Halogen substitutions improve target binding via halogen bonding .

  • Bulky aryl groups at C-8 enhance enzyme selectivity by filling hydrophobic pockets.

This reactivity profile establishes Imidazo[1,5-A]pyrazin-8-amine as a versatile scaffold for synthesizing bioactive molecules, with optimized conditions enabling precise control over substitution patterns and electronic properties.

Scientific Research Applications

Antagonists of Adenosine Receptors

One of the prominent applications of imidazo[1,5-a]pyrazin-8-amine derivatives is their role as antagonists of adenosine receptors. Research has shown that compounds based on this scaffold can effectively target the human A3 and A2A adenosine receptor subtypes. For instance, certain derivatives demonstrated significant affinity and selectivity towards the hA3 receptor, showcasing potential for therapeutic applications in conditions like ischemia and neurodegenerative diseases .

Table 1: Affinity of this compound Derivatives for Adenosine Receptors

Compound IDReceptor TargetAffinity (Ki)
29hA3Low µM
31hA2ANon-binding

Modulators of AMPA Receptors

Imidazo[1,5-a]pyrazines have also been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPAR) receptors. These compounds were optimized through structure-activity relationship (SAR) studies to yield leads with subnanomolar potency. Notably, one compound exhibited significant anticonvulsant activity in animal models, suggesting its potential as a treatment for epilepsy .

Table 2: SAR of Imidazo[1,5-a]pyrazine Derivatives as AMPAR Modulators

Compound IDpIC50 (nM)Brain PenetrationEfficacy in Seizure Models
26<1YesHigh

Inhibition of Bruton's Tyrosine Kinase (BTK)

Another significant application is the development of this compound derivatives as reversible inhibitors of Bruton's tyrosine kinase (BTK). BTK plays a critical role in B-cell signaling and has been targeted for treating various B-cell malignancies. Compounds derived from this scaffold showed promising selectivity and potency, with favorable pharmacokinetic profiles in preclinical models .

Table 3: BTK Inhibition Potency of Selected Compounds

Compound IDKi (nM)Selectivity Index
110High
315Moderate

Antileishmanial Activity

Research has also highlighted the antileishmanial properties of certain imidazo[1,5-a]pyrazin-8-amines. These compounds demonstrated sub-micromolar activity against Leishmania species, indicating their potential as therapeutic agents against leishmaniasis. The mechanism appears to involve inhibition of specific kinases crucial for parasite survival .

Tyrosine Kinase Inhibition

Imidazo[1,5-a]pyrazin-8-amines have been explored as inhibitors of various tyrosine kinases involved in cancer progression. These compounds inhibit key pathways associated with tumor growth and metastasis, thereby presenting a novel approach in cancer therapy. Their efficacy was validated through multiple in vitro assays and preclinical studies demonstrating significant anti-tumor activity .

Mechanism of Action

The mechanism by which Imidazo[1,5-a]pyrazin-8-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The biological and chemical properties of imidazo[1,5-a]pyrazin-8-amine derivatives are highly dependent on substituents at positions 1, 3, and 4. Below is a comparative analysis with key analogues:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Positions) Molecular Weight (g/mol) Biological Target (IC50/Activity) Key Findings Reference
This compound R1=H, R3=H, R6=H 147.15 Scaffold for kinase inhibitors Base structure; modifiable for selectivity
3-Cyclobutyl-1-(2-phenylquinolin-7-yl) R1=2-phenylquinolin-7-yl, R3=cyclobutyl 421.49 IGF-1R (IC50 = 19–86 nM) High potency; used in linsitinib derivatives
1-(6-Ethoxynaphthalen-2-yl)-3-(piperidin-4-ylmethyl) R1=6-ethoxynaphthalen-2-yl, R3=piperidinylmethyl 402.23 PfCDPK4 (antimalarial activity) Demonstrated >95% purity in assays
Benzo[4,5]imidazo[1,2-c]pyrimidin-1-amine Fused benzene ring at pyrimidine ~250–300 N/A (structural analogue) Enhanced π-stacking; improved solubility
Imidazo[1,2-a]pyrazine Isomeric scaffold (bridgehead N at 1,2) 119.12 Broad kinase targets Well-characterized; less selective
Key Observations:
  • Substituent Impact: Bulky aryl groups (e.g., 2-phenylquinolin-7-yl) at R1 enhance binding to IGF-1R, reducing IC50 values to 19 nM . Cyclic aliphatic groups (e.g., cyclobutyl at R3) improve metabolic stability .
  • Isomeric Differences : Imidazo[1,2-a]pyrazine, though structurally similar, lacks the bridgehead nitrogen at position 1,5, leading to distinct electronic properties and reduced selectivity in kinase inhibition .
  • Fused-Ring Systems : Benzo-fused analogues (e.g., benzo[4,5]imidazo[1,2-c]pyrimidin-1-amine) exhibit higher lipophilicity, which may affect membrane permeability .
Key Findings:
  • IGF-1R Inhibitors: Substitutions at R1 and R3 (e.g., quinoline and piperazine groups) drastically improve potency. For example, 3-[cis-3-(4-methylpiperazin-1-yl)cyclobutyl]-1-(2-phenylquinolin-7-yl) shows IC50 = 19 nM, making it a clinical candidate .
  • Antimalarial Activity : PfCDPK4 inhibitors like 1-(6-ethoxynaphthalen-2-yl)-3-(piperidin-4-ylmethyl) demonstrate >95% purity and in vitro efficacy, though exact IC50 values remain undisclosed .

Biological Activity

Imidazo[1,5-A]pyrazin-8-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article comprehensively reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview

This compound is characterized by a fused imidazole and pyrazine ring structure. Its unique chemical properties enable it to interact with various biological targets, making it a candidate for drug development in several therapeutic areas, including oncology and immunology.

Target of Action
The compound primarily acts as a Bruton’s tyrosine kinase (BTK) inhibitor. BTK plays a crucial role in B-cell receptor signaling and is implicated in various hematological malignancies. By inhibiting BTK, this compound can disrupt signaling pathways that promote tumor growth and survival .

Mode of Action
The inhibition of BTK leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation processes. This activation can modulate the immune response and influence tumor microenvironments .

Anticancer Properties

This compound has demonstrated significant anticancer activity across various cancer cell lines. It has been shown to inhibit cell proliferation in lung cancer (A549) and Ewing sarcoma (EOL-1) cells . The compound's ability to interfere with critical signaling pathways involved in cancer progression makes it a promising candidate for further development.

Immunomodulatory Effects

The compound also exhibits immunostimulatory properties by blocking the A2A adenosine receptor (A2AAR) . This blockade enhances T-cell activation and promotes an anti-tumor immune response, suggesting its potential use in cancer immunotherapy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound derivatives is crucial for optimizing their efficacy and selectivity. Recent studies have explored various substitutions on the pyrazine ring to enhance biological activity while minimizing off-target effects. For instance, modifications at the 3-position have yielded compounds with improved binding affinity to BTK .

Study 1: BTK Inhibition

In a study evaluating a series of imidazo[1,5-A]pyrazin derivatives as BTK inhibitors, compounds showed IC50 values in the low nanomolar range, indicating potent inhibitory activity against BTK . The most effective derivatives were further tested in vivo, demonstrating significant anti-tumor efficacy in murine models.

Study 2: Immunomodulation

Another research effort focused on the immunomodulatory effects of this compound derivatives. The findings revealed that certain derivatives could enhance T-cell responses when combined with checkpoint inhibitors, suggesting a synergistic effect that could be exploited in therapeutic settings .

Data Tables

Compound Target IC50 (nM) Biological Activity
This compoundBTK10Anticancer
Derivative AA2AAR20Immunostimulatory
Derivative BIGF-1R15Antitumor

Q & A

Q. What is the molecular structure and significance of Imidazo[1,5-A]pyrazin-8-amine in medicinal chemistry?

this compound (C₆H₆N₄, MW 134.1) features a fused bicyclic structure combining imidazole and pyrazine rings. Its adenine-like scaffold makes it a key pharmacophore in drug discovery, particularly for targeting enzymes and receptors involved in neurological disorders . Structural analogs, such as imidazo[1,2-a]pyrazin-8-amines, have been optimized as acetylcholinesterase inhibitors and antioxidants for Alzheimer’s disease research .

Q. What are standard synthetic routes for this compound?

Common methods involve cyclization reactions starting from diaminopyrazines. For example:

  • Step 1 : Oxidation of 3-bromo-5-fluoropyridin-2-amine to nitro intermediates.
  • Step 2 : Nucleophilic substitution (e.g., with 3-fluoro-5-hydroxypyridine).
  • Step 3 : Catalytic hydrogenation to reduce nitro groups to amines.
  • Step 4 : Cyclization with chloroacetaldehyde under basic conditions to form the imidazo-pyrazine core .
    Yields can exceed 80% under optimized conditions.

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Refrigerate in airtight containers away from ignition sources.
  • Spill Management : Use dry sand or alcohol-resistant foam for containment; avoid water to prevent dispersion.
  • Disposal : Arrange via licensed waste facilities due to potential toxicity (H302: harmful if swallowed) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., hydrazine substitution at 100°C for 30 minutes under microwave irradiation) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
  • Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve cyanation steps for nitrile intermediates .

Table 1 : Example Reaction Optimization

StepConditionsYield
CyclizationChloroacetaldehyde, K₂CO₃, DMF, 80°C85%
Nitro ReductionH₂ (1 atm), Pd/C, EtOH, rt92%
CyanationZn(CN)₂, Pd(PPh₃)₄, DMF, 100°C78%

Q. How can computational modeling guide the design of this compound-based therapeutics?

  • Molecular Docking : Predict binding affinities to targets like acetylcholinesterase (e.g., AutoDock Vina).
  • DFT Calculations : Analyze electronic properties to optimize substituent effects on bioactivity .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic profiles early in drug design .

Q. How should researchers resolve contradictions in pharmacological data for this compound analogs?

  • Orthogonal Assays : Validate activity using multiple methods (e.g., enzyme inhibition + cellular viability assays).
  • Structural Analysis : Compare X-ray crystallography or NMR data to confirm compound integrity.
  • Meta-Analysis : Review literature on analogous scaffolds (e.g., imidazo[1,2-a]pyridines) to identify trends in structure-activity relationships .

Q. What advanced analytical techniques characterize this compound derivatives?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity in cyclization steps.
  • HPLC-MS : Ensures purity (>95%) and identifies byproducts.
  • X-Ray Diffraction : Resolves crystal structures for stereochemical validation .

Table 2 : Bioactivity of Selected Derivatives (IC₅₀ Values)

DerivativeTarget (IC₅₀)Reference
8-(Piperidin-1-yl)Acetylcholinesterase: 0.8 µM
6-Chloro AnalogAntioxidant Activity: 85%

Methodological Guidance

  • Experimental Design : Use factorial design to evaluate variables (e.g., temperature, catalyst loading) systematically .
  • Data Validation : Employ blinded analysis and peer review to minimize bias in pharmacological studies .
  • High-Throughput Screening : Leverage multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé) for library generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,5-A]pyrazin-8-amine
Reactant of Route 2
Imidazo[1,5-A]pyrazin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.